molecular formula C6H3ClIN3 B13558775 6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine

6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B13558775
M. Wt: 279.46 g/mol
InChI Key: KFSBQUHFSSTXED-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed. These methods allow for the large-scale synthesis of this compound with high efficiency and yield. The use of continuous flow formylation/hydrazine cyclization cascades has been reported to be effective for the scalable synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings .

Scientific Research Applications

6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: A similar compound without the chlorine and iodine substituents.

    6-Chloro-1H-pyrazolo[3,4-B]pyridine: A compound with only the chlorine substituent.

    4-Iodo-1H-pyrazolo[3,4-B]pyridine: A compound with only the iodine substituent.

Uniqueness

6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClIN3/c7-5-1-4(8)3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11)

InChI Key

KFSBQUHFSSTXED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)I

Origin of Product

United States

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